1-[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine
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Overview
Description
1-[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine is a compound with a unique structure that includes a pyrrolidine ring substituted with a cyclopropylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine typically involves the reaction of a suitable pyrrolidine derivative with a cyclopropylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
1-[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as a precursor in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
1-[(2S)-1-Methylpyrrolidin-2-yl]methanamine: Contains a methyl group instead of a cyclopropylmethyl group.
1-[(2S)-1-Propylpyrrolidin-2-yl]methanamine: Features a propyl group in place of the cyclopropylmethyl group.
Uniqueness
1-[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
CAS No. |
66183-69-5 |
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Molecular Formula |
C9H18N2 |
Molecular Weight |
154.3 |
Purity |
95 |
Origin of Product |
United States |
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